molecular formula C8H18N2O2S B1612618 1-(Butylsulfonyl)piperazine CAS No. 926206-14-6

1-(Butylsulfonyl)piperazine

Cat. No. B1612618
CAS RN: 926206-14-6
M. Wt: 206.31 g/mol
InChI Key: GHWABFFIFVLMOJ-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It has a molecular formula of C8H18N2O2S and a molecular weight of 206.31 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The 1-(Butylsulfonyl)piperazine molecule contains a total of 31 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic) .


Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-(Butylsulfonyl)piperazine has a molecular formula of C8H18N2O2S and a molecular weight of 206.31 .

Mechanism of Action

Target of Action

1-(Butylsulfonyl)piperazine is a derivative of piperazine, which is known to have a broad range of pharmacological properties . The primary target of piperazine derivatives is the GABA receptor, where they act as agonists . In the case of 1-(Butylsulfonyl)piperazine, it has been found to inhibit the essential flavoenzyme DprE1 in Mycobacterium tuberculosis . DprE1 is involved in the synthesis of the cell wall precursor decaprenyl phosphoarabinose (DPA), which is crucial for the survival of the bacteria .

Mode of Action

1-(Butylsulfonyl)piperazine interacts with its target DprE1 by forming a covalent adduct with the active-site cysteine residue (C387) of DprE1 . This interaction inhibits the function of DprE1, thereby blocking the synthesis of DPA and leading to the lysis of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of DprE1 disrupts the biochemical pathway involved in the synthesis of the mycobacterial cell wall. DprE1, along with its counterpart DprE2, catalyzes the epimerization of decaprenyl phosphoryl-β-d-ribose (DPR) to DPA . By inhibiting DprE1, 1-(Butylsulfonyl)piperazine prevents the formation of DPA, thereby disrupting the integrity of the bacterial cell wall .

Pharmacokinetics

Piperazine has a volume of distribution of 5.3 L/kg, a systemic clearance of about 1.7 L/h/kg, and an elimination half-life of about 2.5 hours .

Result of Action

The result of the action of 1-(Butylsulfonyl)piperazine is the lysis of Mycobacterium tuberculosis due to the disruption of the cell wall synthesis . This leads to the death of the bacteria, thereby exerting its antibacterial effect.

Action Environment

The action of 1-(Butylsulfonyl)piperazine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and efficacy . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

1-(Butylsulfonyl)piperazine is a flammable solid. It causes severe skin burns and eye damage. It may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of damaging fertility or the unborn child .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This work is expected to provide guiding design principles for new LpxH inhibitors and establish important frameworks for the future development of antibiotics against multi-drug resistant Gram-negative pathogens .

properties

IUPAC Name

1-butylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-2-3-8-13(11,12)10-6-4-9-5-7-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWABFFIFVLMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588107
Record name 1-(Butane-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Butylsulfonyl)piperazine

CAS RN

926206-14-6
Record name 1-(Butane-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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